molecular formula C19H17ClN2O3S B2620696 N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862741-65-9

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine

Cat. No. B2620696
CAS RN: 862741-65-9
M. Wt: 388.87
InChI Key: KWNAOUGHUONNJR-UHFFFAOYSA-N
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Description

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in cells, leading to the inhibition of cancer cell growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine in lab experiments is its potential for use in the development of novel materials or pesticides. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its application in certain fields.

Future Directions

There are several future directions for the study of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine. One direction is to further investigate its mechanism of action to better understand its potential applications in various fields. Another direction is to explore its potential use as a building block for the synthesis of novel materials or as a pesticide. Additionally, further studies could be conducted to investigate its potential as a therapeutic agent for the treatment of cancer or inflammation.

Synthesis Methods

The synthesis of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with m-toluidine to form 4-chlorobenzenesulfonamide. This is then reacted with allyl bromide to form N-allyl-4-chlorobenzenesulfonamide, which is further reacted with 2-amino-5-chlorooxazole to produce the final product.

Scientific Research Applications

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, it has been found to have anti-cancer and anti-inflammatory properties. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials. In agriculture, it has been studied for its potential use as a pesticide.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-3-11-21-18-19(26(23,24)16-9-7-15(20)8-10-16)22-17(25-18)14-6-4-5-13(2)12-14/h3-10,12,21H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNAOUGHUONNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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